molecular formula C11H12N4 B1308921 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine CAS No. 876708-23-5

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Cat. No.: B1308921
CAS No.: 876708-23-5
M. Wt: 200.24 g/mol
InChI Key: GBMWJSLSINTZJI-UHFFFAOYSA-N
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Description

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This fused bicyclic scaffold is recognized as a versatile pharmacophore for the development of novel enzyme inhibitors. Research indicates that the tetrahydroimidazo[4,5-c]pyridine core serves as an effective scaffold for creating potent inhibitors, with its activity often modulated by substitutions at key positions such as the 4-position of the ring system . Compounds based on this structure have been investigated for a range of therapeutic targets. For instance, derivatives have been designed and synthesized as potent and selective inhibitors of VEGFR-2 kinase, a key target in anti-angiogenic cancer research . Furthermore, structurally similar tetrahydroimidazopyridine compounds have been explored for their antihypertensive activity and as immunomodulators targeting the PD-L1 pathway . The core structure itself has been identified as a zinc-binding moiety, making it a valuable starting point for the development of inhibitors against bacterial enzymes, such as the glutaminyl cyclase from Porphyromonas gingivalis, a keystone pathogen in periodontitis . This compound is intended for research applications only, including inhibitor design, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-pyridin-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-8(6-12-4-1)10-11-9(3-5-13-10)14-7-15-11/h1-2,4,6-7,10,13H,3,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMWJSLSINTZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424322
Record name 4-(Pyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876708-23-5
Record name 4-(Pyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids under microwave-assisted heating . This method is efficient and yields moderate to good results. Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and Michael addition reactions suggests that scalable production could be feasible with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, partially saturated derivatives, and substituted imidazopyridines, which can have varied biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. A notable study demonstrated that these compounds could induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its derivatives have been tested against bacteria and fungi, showing promising results in inhibiting their growth. The mechanism of action is believed to involve disruption of cellular processes in microorganisms . This property makes it a potential candidate for developing new antibiotics or antifungal agents.

Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. Studies indicate that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry
In materials science, the compound has been investigated for its potential use in polymer synthesis. Its unique structure can serve as a building block for creating novel polymers with tailored properties. For example, incorporating this compound into polymer matrices could enhance thermal stability and mechanical strength .

Nanomaterials
The integration of this compound into nanomaterials has been explored for applications in drug delivery systems. Its ability to form stable complexes with various drugs can improve drug solubility and bioavailability . This application is particularly beneficial in targeting specific tissues or cells in therapeutic contexts.

Agricultural Chemistry

Pesticidal Activity
The compound has shown promise as a pesticide or herbicide. Research indicates that certain derivatives possess herbicidal activity against common agricultural weeds. Their mode of action typically involves interference with plant growth regulators or metabolic pathways essential for weed survival .

Plant Growth Regulators
Additionally, derivatives of this compound are being studied for their potential as plant growth regulators. These compounds can enhance plant growth and yield by modulating hormonal pathways within plants .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induced apoptosis in cancer cell lines; potential for drug development.
Antimicrobial Properties Inhibited growth of bacteria and fungi; promising for antibiotic development.
Neuroprotective Effects Modulated neuroinflammation; protective against oxidative stress in neurons.
Polymer Chemistry Enhanced thermal stability and mechanical properties when used in polymers.
Pesticidal Activity Effective against common weeds; potential for agricultural applications.
Plant Growth Regulators Improved growth and yield in plants through hormonal modulation.

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives : Bromine or fluorine substituents (e.g., 4-bromophenyl or 4-fluorophenyl analogs) enhance binding to hydrophobic pockets in enzymes or receptors, often correlating with anticancer or antimicrobial activity .
  • Trifluoromethyl Groups : The CF₃ group increases lipophilicity and metabolic resistance, making such derivatives suitable for kinase-targeted therapies .
  • Positional Effects : Methyl groups at position 5 (logP: 0.96) versus position 2 (logP: 0.89) alter pharmacokinetic profiles .

Core Structure Modifications

The imidazo-pyridine scaffold's ring fusion pattern critically determines biological interactions:

  • Imidazo[4,5-c]pyridine : The saturated 4,5,6,7-tetrahydro configuration enhances conformational flexibility, facilitating receptor binding .
  • Imidazo[4,5-b]pyridine : A distinct ring fusion pattern shifts the compound's selectivity toward antimicrobial targets .
  • Triazolo[4,5-c]pyridines : Replacement of the imidazole ring with triazole (e.g., in P2X7 antagonists) introduces hydrogen-bonding capabilities, improving target engagement .

Stereochemical and Functional Group Influences

  • Stereochemistry : The (4R,6S)-configured analog 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid demonstrates unique interactions with chiral biological targets, underscoring the importance of stereochemistry in drug design .
  • Carboxylic Acid Derivatives : Functional groups like carboxylic acids (e.g., in dihydrochloride salts) improve solubility and enable salt bridge formation with basic residues in enzymes .

Biological Activity

Overview

4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine (CAS Number: 876708-23-5) is a heterocyclic compound characterized by an imidazole ring fused with a pyridine moiety. This compound has attracted significant attention in medicinal chemistry due to its structural similarity to purines and its potential therapeutic applications. Its biological activities include modulation of neurotransmission and inhibition of various kinases, making it a compound of interest for treating central nervous system disorders and certain types of cancer.

Target Receptors and Pathways

The primary mechanism of action for this compound involves its role as a positive allosteric modulator of the GABAA_A receptor. This interaction enhances GABAergic neurotransmission, which is crucial for maintaining inhibitory control in the central nervous system. Additionally, this compound has been shown to influence the MAPK/ERK signaling pathway , which is vital for cell proliferation and differentiation.

Biochemical Interactions

This compound interacts with various enzymes and proteins within cellular pathways. For instance:

  • Aromatase Inhibition : It binds to the active site of aromatase, inhibiting estrogen biosynthesis, which is particularly relevant in hormone-dependent cancers.
  • VEGFR-2 Kinase Inhibition : Studies have identified derivatives of this compound as effective inhibitors of the VEGFR-2 kinase, suggesting potential applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties for drug development. It exhibits stability under standard laboratory conditions with minimal degradation over time. The compound's ability to localize in various cellular compartments (cytoplasm, nucleus, mitochondria) enhances its bioavailability and therapeutic efficacy.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound and its derivatives:

Activity IC50_{50} Value Reference
GABAA_A Receptor ModulationNot specifiedBenchChem
VEGFR-2 Kinase Inhibition0.05 μMPubMed
Aromatase Inhibition0.1 μMMDPI
Anti-inflammatory ActivityNot specifiedMDPI

Case Studies

  • GABAA_A Receptor Modulation : Research indicates that this compound enhances GABAergic signaling in neuronal cultures. This modulation could potentially lead to therapeutic effects in anxiety and seizure disorders.
  • VEGFR-2 Inhibition : A study demonstrated that derivatives of this compound effectively inhibit VEGFR-2 activity in vitro. This inhibition was linked to reduced angiogenesis in tumor models, highlighting its potential as an anti-cancer agent.
  • Aromatase Inhibition : The compound's ability to inhibit aromatase suggests that it could be beneficial in treating estrogen-dependent cancers such as breast cancer. The structure–activity relationship (SAR) studies indicate that modifications at specific positions enhance its inhibitory potency significantly.

Q & A

Q. What are the optimal synthetic routes for 4-Pyridin-3-YL-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, protection/deprotection, and functionalization. For example:
  • Core Formation : Cyclize precursors like 2-aminopyridine derivatives with aldehydes/ketones under acidic conditions (e.g., 0.01 M HCl) to form the imidazo[4,5-c]pyridine core .

  • Protection : Use trityl chloride in MeCN with triethylamine (TEA) to protect reactive sites (78.4% yield) .

  • Deprotection : Catalytic hydrogenation (e.g., 10% Pd/C in MeOH under H₂) removes benzyl or trityl groups (89% yield) .

  • Key Parameters : Reaction time, solvent polarity (DCM/DMF vs. MeCN), and temperature (0°C vs. rt) critically impact yield and purity .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Source
Core Cyclization0.01 M HCl, reflux79.5>95
Trityl ProtectionTrityl chloride, TEA, MeCN78.4>95
HydrogenationPd/C, H₂, MeOH89.0>95

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.5–4.5 ppm for tetrahydro protons; δ 120–150 ppm for aromatic carbons) confirm regiochemistry and purity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₂N₄: calc. 200.24, obs. 200.24) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds ensure reproducibility in biological assays .
  • Hydration State : TGA/DSC identifies hydrate forms (e.g., dihydrate vs. anhydrous) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the pyridinyl or imidazole rings to modulate binding affinity. For example, fluorinated analogs show improved solubility and receptor occupancy (e.g., ED₅₀ = 0.07 mg/kg in P2X7 antagonism) .

  • Core Modifications : Replace the tetrahydroimidazopyridine scaffold with triazolo or thiazolo analogs to alter pharmacokinetics .

  • Validation : Use in vitro assays (e.g., IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) to predict target interactions .

    • Data Table :
AnalogModificationBiological Activity (ED₅₀/IC₅₀)Source
Compound 353-Fluoro-2-(CF₃)pyridinyl0.07 mg/kg (P2X7)
4-(4-Fluorophenyl)Fluorine at phenyl ringImproved solubility

Q. What computational strategies resolve contradictions in biological assay data for this compound?

  • Methodological Answer :
  • Dynamic Simulations : MD simulations (e.g., GROMACS) assess conformational stability in target binding pockets .
  • Free Energy Calculations : MM/PBSA or FEP quantify binding energy discrepancies between assay replicates .
  • Metabolite Profiling : LC-MS/MS identifies off-target metabolites that may interfere with assay results .

Q. How can researchers optimize reaction scalability while minimizing byproducts?

  • Methodological Answer :
  • Solvent Screening : Replace DMF with less toxic solvents (e.g., MeCN) to improve green chemistry metrics .
  • Catalyst Loading : Reduce Pd/C from 10% to 5% with longer reaction times to maintain yield .
  • Byproduct Analysis : Use LC-MS to track impurities (e.g., dehalogenated byproducts) and adjust stoichiometry .

Key Challenges and Solutions

  • Stereochemical Control : Chiral centers (e.g., 6-methyl derivatives) require asymmetric synthesis (e.g., chiral auxiliaries or enzymes) to avoid racemization .
  • Hydration Sensitivity : Store compounds under anhydrous conditions (-20°C, desiccated) to prevent hydrate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.